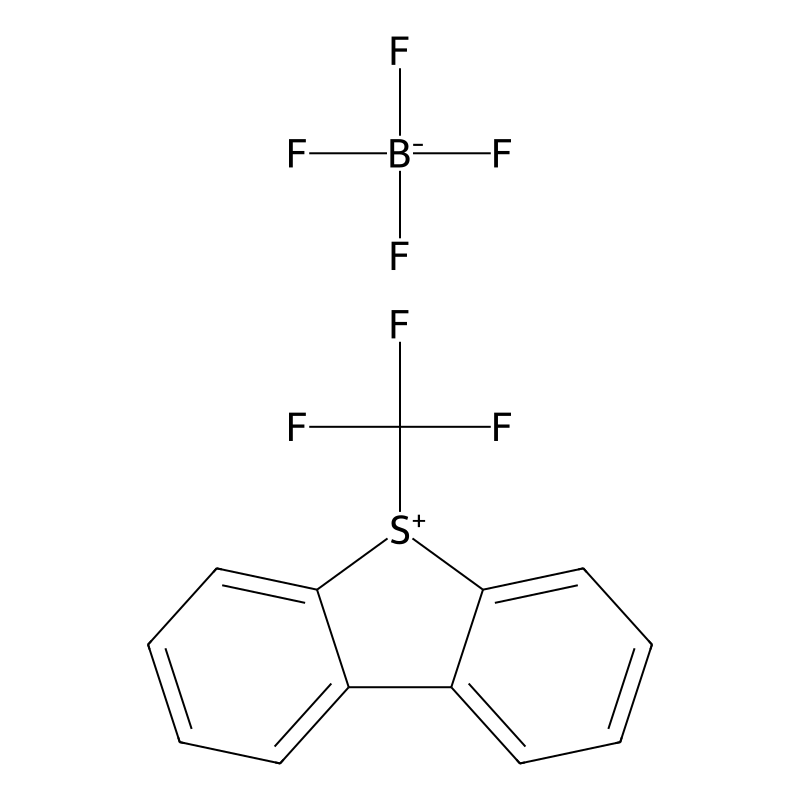

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trifluoromethylation of Nucleophilic Organic Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is used as a reagent for the trifluoromethylation of nucleophilic organic compounds .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary depending on the specific nucleophilic organic compound being trifluoromethylated. Generally, the compound is mixed with the nucleophilic organic compound in a suitable solvent, and the reaction is allowed to proceed under controlled conditions .

Results or Outcomes: The outcome of the reaction is the trifluoromethylated product.

Trifluoromethylation of Aryl Boronic Acids

Summary of the Application: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has been used for the trifluoromethylation of aryl boronic acids .

Methods of Application or Experimental Procedures: In this application, the compound is used in a palladium-catalyzed reaction with aryl boronic acids. The specific conditions of the reaction can vary depending on the specific aryl boronic acid being used .

Results or Outcomes: The outcome of the reaction is the trifluoromethylated aryl boronic acid.

Electrophilic Ortho-Trifluoromethylation of Arenes

Summary of the Application: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is used in the electrophilic ortho-trifluoromethylation of arenes .

Methods of Application or Experimental Procedures: In this application, the compound is used in a palladium-catalyzed reaction with arenes. The specific conditions of the reaction can vary depending on the specific arene being used .

Results or Outcomes: The outcome of the reaction is the ortho-trifluoromethylated arene.

Stereoselective Preparation of Trifluoromethyl-Substituted Alkenes

Summary of the Application: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has been used in the stereoselective preparation of trifluoromethyl-substituted alkenes .

Methods of Application or Experimental Procedures: In this application, the compound is used in a copper-catalyzed trifluoromethylation of terminal alkenes. The specific conditions of the reaction can vary depending on the specific alkene being used .

Results or Outcomes: The outcome of the reaction is the trifluoromethyl-substituted alkene.

Trifluoromethylation of α-Trifluoromethyl β-Keto Esters

Summary of the Application: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is used in the trifluoromethylation of α-trifluoromethyl β-keto esters .

Methods of Application or Experimental Procedures: In this application, the compound is used in a palladium-catalyzed intramolecular decarboxylative allylation . The specific conditions of the reaction can vary depending on the specific α-trifluoromethyl β-keto ester being used .

Results or Outcomes: The outcome of the reaction is the trifluoromethyl-bearing quaternary carbon center .

Trifluoromethylation of Aryl Halides

Summary of the Application: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has been used for the trifluoromethylation of aryl halides .

Methods of Application or Experimental Procedures: In this application, the compound is used in a copper-catalyzed reaction with aryl halides . The specific conditions of the reaction can vary depending on the specific aryl halide being used .

Results or Outcomes: The outcome of the reaction is the trifluoromethylated aryl halide .

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is a chemical compound characterized by its unique structure, which includes a dibenzothiophene moiety substituted with a trifluoromethyl group. This compound has the molecular formula C15H10F4BS and a molecular weight of approximately 332.21 g/mol. It is classified as a tetrafluoroborate salt, where the anion is tetrafluoroborate (BF4^-), known for its stability and ability to act as a counterion in various applications .

The compound is recognized for its electrophilic properties, making it a useful reagent in organic synthesis, particularly in trifluoromethylation reactions. Its high purity (97%) makes it suitable for research and industrial applications .

- Trifluoromethylation: This process involves the introduction of trifluoromethyl groups into organic substrates, enhancing their biological activity and stability.

- Electrophilic aromatic substitution: The compound can react with various nucleophiles, leading to the formation of ortho-trifluoromethylated products .

- Synthesis of fluorinated compounds: It serves as a precursor for synthesizing ortho-trifluoromethylated and ortho-(fluoro)alkylated derivatives of pyridine and other heterocycles .

The synthesis of 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate typically involves the following methods:

- Electrophilic Fluorination: This method utilizes fluorinating agents to introduce the trifluoromethyl group into the dibenzothiophene framework.

- Salt Formation: The compound can be synthesized by reacting dibenzothiophenium salts with tetrafluoroboric acid or its derivatives, facilitating the formation of the tetrafluoroborate salt .

- Reagent-Based Synthesis: It can also be obtained through reactions involving specific reagents that promote trifluoromethylation under controlled conditions.

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has several applications, including:

- Organic Synthesis: It is widely used in laboratories for synthesizing complex organic molecules, particularly those requiring trifluoromethylation.

- Material Science: The compound's unique properties make it useful in developing new materials with enhanced thermal and chemical stability.

- Pharmaceutical Development: Its role in modifying drug candidates to improve efficacy and reduce toxicity profiles is noteworthy .

Interaction studies involving 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in synthetic pathways and its potential biological interactions. Understanding these interactions is crucial for optimizing its use in medicinal chemistry and material science applications.

Several compounds share structural or functional similarities with 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate. A comparison highlights its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(Trifluoromethyl)thiazolium tetrafluoroborate | Contains a thiazole ring instead of dibenzothiophene | Different electronic properties due to sulfur-nitrogen interaction |

| 4-(Trifluoromethyl)benzyl bromide | Aromatic bromide with trifluoromethyl group | Less stable than dibenzothiophenium salts |

| 1-(Trifluoromethyl)-1H-pyrazole | Pyrazole ring structure | Exhibits different reactivity patterns compared to dibenzothiophenium |

| 5-(Trifluoromethyl)indolium tetrafluoroborate | Indole derivative | Potentially different biological activities due to indole structure |

The presence of the dibenzothiophene moiety in 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate contributes to its unique reactivity and stability compared to other similar compounds, making it particularly valuable in synthetic chemistry .

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant